Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate
CAS No.: 1159736-56-7
Cat. No.: VC2692476
Molecular Formula: C11H17N3O3
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1159736-56-7 |
---|---|
Molecular Formula | C11H17N3O3 |
Molecular Weight | 239.27 g/mol |
IUPAC Name | tert-butyl N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]carbamate |
Standard InChI | InChI=1S/C11H17N3O3/c1-7-12-8(17-14-7)11(5-6-11)13-9(15)16-10(2,3)4/h5-6H2,1-4H3,(H,13,15) |
Standard InChI Key | GBSXKDTZTGUVFN-UHFFFAOYSA-N |
SMILES | CC1=NOC(=N1)C2(CC2)NC(=O)OC(C)(C)C |
Canonical SMILES | CC1=NOC(=N1)C2(CC2)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Fundamental Properties
Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate is characterized by several key chemical properties that define its identity and behavior. This heterocyclic compound contains multiple functional groups organized in a specific structural arrangement that contributes to its chemical reactivity and potential biological activity.
Basic Chemical Identity
Property | Value |
---|---|
Chemical Formula | C₁₁H₁₇N₃O₃ |
Molecular Weight | 239.275 g/mol |
SMILES Notation | CC1=NOC(=N1)C1(CC1)NC(=O)OC(C)(C)C |
CAS Number | 1159736-56-7 |
Standard Purity | 95% |
Recommended Storage | 2-8°C |
This compound combines several structural elements of interest in medicinal chemistry: a 1,2,4-oxadiazole heterocycle, a cyclopropyl group, and a tert-butyloxycarbonyl protecting group on a nitrogen atom .
Structural Analysis
The 1,2,4-Oxadiazole Component
The 1,2,4-oxadiazole heterocyclic ring is a key structural element in this compound. Five-membered 1,2,4-oxadiazole heterocyclic rings have received considerable attention in pharmaceutical research due to their unique bioisosteric properties . The oxadiazole moiety features a five-membered ring containing one oxygen atom and two nitrogen atoms in positions 1, 2, and 4. This arrangement creates a system with both hydrogen bond accepting capabilities and aromatic character.
In this specific compound, the oxadiazole ring is substituted with a methyl group at position 3 and connected to a cyclopropyl group through position 5 . The methyl substitution likely influences the electronic properties of the heterocycle, potentially affecting its stability and reactivity. The 1,2,4-oxadiazole ring is known to confer specific pharmacophoric properties when incorporated into bioactive molecules, potentially contributing to binding interactions with biological targets.
The Cyclopropyl Group
The cyclopropyl moiety in tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate forms a quaternary carbon center at the connection point with the oxadiazole ring. This structural feature introduces significant strain energy into the molecule due to the 60° bond angles in the three-membered ring, which deviate substantially from the optimal tetrahedral angle of 109.5°.
Cyclopropyl groups have distinct electronic properties compared to other alkyl groups, exhibiting some π-character in their bonds due to ring strain. Recent research has shown increased interest in cyclopropyl-containing compounds, particularly in pharmaceutical applications where they can modulate the metabolic stability of drug candidates . The cyclopropyl group in this compound is directly attached to both the oxadiazole ring and a nitrogen atom bearing a tert-butyloxycarbonyl protecting group .
The Tert-butyloxycarbonyl (Boc) Protecting Group
The tert-butyloxycarbonyl protecting group (Boc) on the nitrogen atom is a common structural feature in synthetic intermediates for peptide synthesis and other nitrogen-containing compounds. The Boc group consists of a carbamate functionality with a tert-butyl group attached to the carbonyl oxygen.
In this compound, the Boc group serves as a protecting group for the cyclopropylamine, making it less nucleophilic and more stable to various reaction conditions. The presence of this protecting group suggests that the compound may serve as an intermediate in the synthesis of more complex structures, where controlled deprotection could reveal the free amine for further functionalization.
Comparative Analysis with Related Compounds
To better understand the potential properties and applications of tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate, it is valuable to compare it with structurally related compounds that have been more extensively studied.
Comparison with Other Oxadiazole Derivatives
The 1,2,4-oxadiazole ring system occurs in various bioactive compounds and has been explored for its medicinal properties. While direct data on the specific compound under discussion is limited, research on related oxadiazole derivatives provides context for understanding its potential properties.
1,2,4-Oxadiazole derivatives have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The specific substitution pattern on the oxadiazole ring can significantly influence these biological activities. In our compound of interest, the 3-methyl-1,2,4-oxadiazol-5-yl group may contribute similar pharmacophoric properties to those observed in other oxadiazole-containing bioactive molecules.
Comparison with Tert-butyl Carbamate Compounds
The tert-butyl carbamate functionality in our compound of interest shares structural similarities with other Boc-protected amines used in medicinal chemistry and organic synthesis. Recent research has focused on the isosteric replacement of tert-butyl groups in drug discovery, which provides valuable insights for understanding our compound's potential properties.
Research on isosteric replacements for tert-butyl groups has investigated the impact of such substitutions on properties like lipophilicity, metabolic stability, and biological activity . The tert-butyl group has been shown to be an important moiety in drug design, and its presence in our compound may contribute to specific physicochemical properties relevant to drug discovery applications.
Research Gaps and Future Directions
The current literature on tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate reveals several research gaps that present opportunities for future investigation.
Structural and Physicochemical Characterization
Comprehensive physicochemical characterization of the compound, including solubility profiles, stability under various conditions, and spectroscopic data, would enhance our understanding of its properties. Future research could focus on establishing detailed structure-property relationships to guide potential applications.
Research on related compounds has investigated properties such as lipophilicity, water solubility, and metabolic stability . Similar studies on our compound of interest would provide valuable information for assessing its drug-like properties and potential application in medicinal chemistry.
Biological Activity Screening
Systematic screening of the biological activities of tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate could reveal potential therapeutic applications. Research on other oxadiazole derivatives has identified various biological activities, suggesting that our compound might exhibit similar properties that remain to be discovered .
Future research could explore the compound's interactions with specific biological targets, potentially revealing novel applications in drug discovery or as a tool compound in biological research.
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